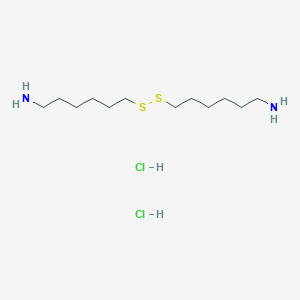
2-シアノ-3-(3-ピリジニル)アクリル酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Ethyl 2-cyano-3-(3-pyridinyl)acrylate and its derivatives involves detailed spectroscopic analysis, leveraging techniques like 1H and 13C NMR, UV–Visible, FT-IR, and mass spectroscopy. Theoretical approaches including Density Functional Theory (DFT) calculations support the experimental data, providing insights into the compound's electronic structure and reactivity. These studies confirm the formation of dimers and explore the molecule's electrophilic nature, demonstrating the compound as a strong electrophile with significant second-order stabilization energies (Singh et al., 2013; Rawat & Singh, 2015).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods have been utilized to investigate the structural and spectral characteristics of Ethyl 2-cyano-3-(3-pyridinyl)acrylate. These studies reveal the compound's planar conformation and highlight the presence of intra- and intermolecular interactions stabilizing the structure. Quantum chemical calculations further elucidate the existence of structural isomers, with the s-cis conformation being more stable (Gupta et al., 2007).
Chemical Reactions and Properties
Ethyl 2-cyano-3-(3-pyridinyl)acrylate participates in various chemical reactions, forming heterocyclic compounds through mechanisms such as [3+2] cycloadditions. These reactions are facilitated by the molecule's electrophilic nature and the presence of reactive sites within the molecule. Studies have highlighted the compound's ability to undergo domino reactions, leading to the synthesis of diverse functionalized molecules (Bourhis & Vercauteren, 1994).
Physical Properties Analysis
The physical properties of Ethyl 2-cyano-3-(3-pyridinyl)acrylate, such as photoluminescence and first hyperpolarizability, have been extensively studied. The compound exhibits photoluminescence behavior and has been evaluated for its suitability in non-linear optical (NLO) applications, demonstrating the potential for technological applications in fields requiring materials with specific optical properties (Singh et al., 2014).
Chemical Properties Analysis
The chemical properties of Ethyl 2-cyano-3-(3-pyridinyl)acrylate are characterized by its reactivity and electrophilicity. The molecule's reactivity descriptors, such as Fukui functions and local softness, indicate the presence of reactive sites that are prone to undergo various chemical transformations. This reactivity is fundamental to the molecule's utility in synthesizing a broad range of heterocyclic compounds (Rawat & Singh, 2015).
科学的研究の応用
化学的性質
2-シアノ-3-(3-ピリジニル)アクリル酸エチルは、分子量が202.21である {svg_1}. 室温では白色から黄色の固体である {svg_2}. この化合物のIUPAC名は、エチル(2E)-2-シアノ-3-(3-ピリジニル)-2-プロペノアートである {svg_3}.
合成と特性
2つのチオフェン系シアノアクリレート誘導体の合成、結晶構造、および構造モチーフ、すなわちエチル(E)-2-シアノ-3-(3-メチルチオフェン-2-イル)アクリレート(1)、C11H11NO2S、およびエチル(E)-2-シアノ-3-(チオフェン-2-イル)アクリレート(2)、C10H9NO2Sが報告されている {svg_4}. これらの誘導体の分子コンフォメーションは非常に似ており、エチル基のメチルを除いてすべての非H原子は平面状である {svg_5}.
工業的用途
シアノアクリレート誘導体は、多くの接着剤や高分子材料を製造するために使用されるため、工業的に注目されている {svg_6}. また、さまざまな複素環誘導体の合成のための重要な中間体前駆体としても考えられている {svg_7}.
生体還元反応
シアノアクリレートは、生体還元反応においてニトリル活性種として使用される {svg_8}.
有機色素増感型太陽電池(DSSCs)
シアノアクリレートの構成成分であるシアノアクリル酸は、有機色素増感型太陽電池(DSSCs)で最も一般的に使用されるアクセプターの1つである {svg_9}. 高い電荷移動度を示すことが知られているチオフェンとその誘導体は、共役を提供し、光吸収を強化するために橋渡し(ドナー-アクセプター構造)として機能する {svg_10}.
太陽電池
太陽電池において、チオフェン系アクリレートサブユニットの構造を理解することは、その特性を生かすために不可欠である {svg_11}.
特性
IUPAC Name |
ethyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMBXBIFKMYOLF-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN=CC=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CN=CC=C1)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

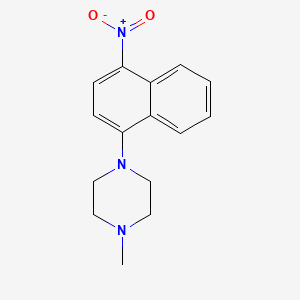


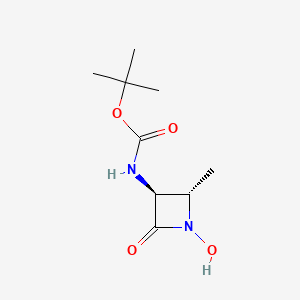
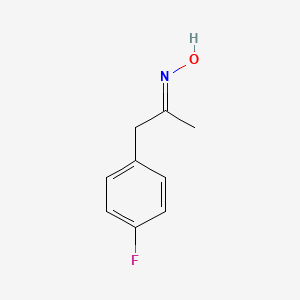

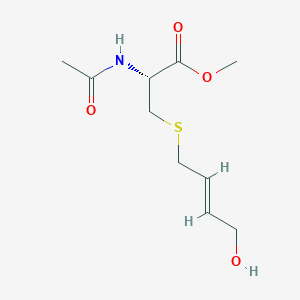
![ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B1148836.png)


